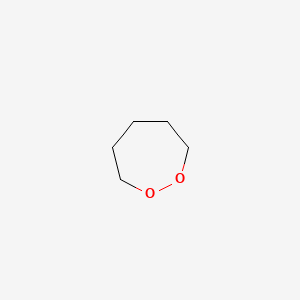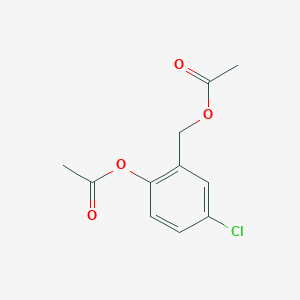
2-(Acetyloxy)-5-chlorobenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-5-chlorobenzyl acetate is an organic compound characterized by the presence of an acetyloxy group and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-chlorobenzyl acetate typically involves the esterification of 5-chlorosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
5-chlorosalicylic acid+acetic anhydridepyridine2-(Acetyloxy)-5-chlorobenzyl acetate+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-5-chlorobenzyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 5-chlorosalicylic acid and acetic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 5-chlorosalicylic acid and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
2-(Acetyloxy)-5-chlorobenzyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-5-chlorobenzyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetyloxy)-4-chlorobenzyl acetate
- 2-(Acetyloxy)-3-chlorobenzyl acetate
- 2-(Acetyloxy)-5-bromobenzyl acetate
Uniqueness
2-(Acetyloxy)-5-chlorobenzyl acetate is unique due to the specific positioning of the chlorine atom on the benzene ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
CAS No. |
6296-67-9 |
|---|---|
Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
(2-acetyloxy-5-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-6-9-5-10(12)3-4-11(9)16-8(2)14/h3-5H,6H2,1-2H3 |
InChI Key |
DXKVEVAVGWRCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


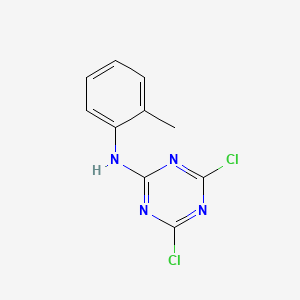
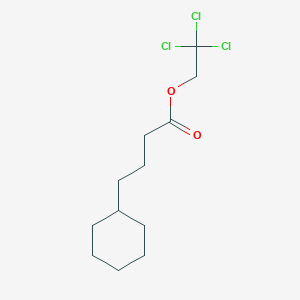
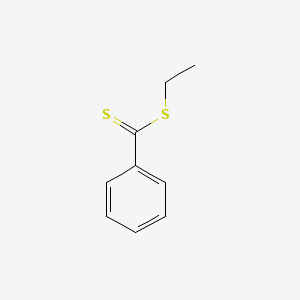
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
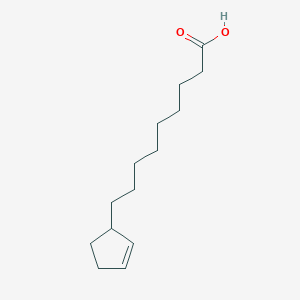
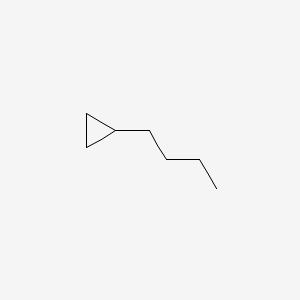
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
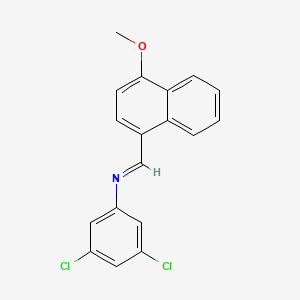
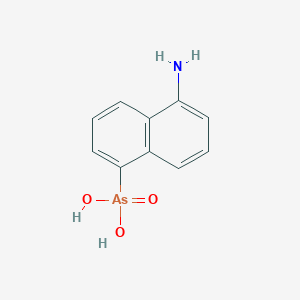
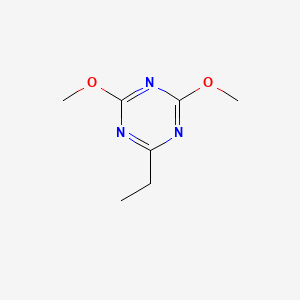
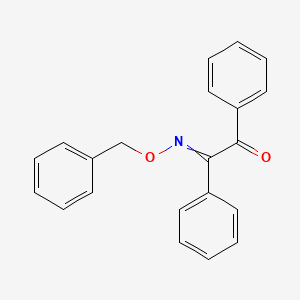
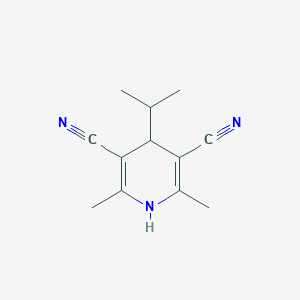
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)
